2-Chloranylbutanoate
Description
2-Chloranylbutanoate (hypothetical structure inferred from nomenclature) is a chlorinated derivative of butanoic acid, where a chlorine atom substitutes a hydrogen atom at the second carbon of the butanoate backbone. Chlorinated carboxylic acid derivatives like this compound are often utilized in organic synthesis, pharmaceuticals, or agrochemicals due to their electrophilic reactivity and ability to act as intermediates in substitution reactions .
Properties
IUPAC Name |
2-chlorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBUZBPJAGZHSQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClO2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl chloroacetate can be synthesized through several methods. One common synthetic route involves the reaction of chloroacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds as follows:
ClCH2COOH+C2H5OH→ClCH2COOCH2CH3+H2O
In industrial settings, ethyl chloroacetate is produced by the esterification of chloroacetic acid with ethanol under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl chloroacetate undergoes various chemical reactions, including:
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Nucleophilic Substitution: : The chlorine atom in ethyl chloroacetate can be replaced by nucleophiles such as ammonia, amines, or thiols. For example, the reaction with ammonia produces ethyl glycinate:
ClCH2COOCH2CH3+NH3→NH2CH2COOCH2CH3+HCl
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Hydrolysis: : Ethyl chloroacetate can be hydrolyzed to chloroacetic acid and ethanol in the presence of water and a strong acid or base:
ClCH2COOCH2CH3+H2O→ClCH2COOH+C2H5OH
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Reduction: : It can be reduced to ethyl acetate using reducing agents like lithium aluminum hydride:
ClCH2COOCH2CH3+LiAlH4→CH3COOCH2CH3+LiCl+AlH3
Scientific Research Applications
Ethyl chloroacetate has a wide range of applications in scientific research:
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Chemistry: : It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of heterocyclic compounds and as an intermediate in the synthesis of cinepazet and fenmetramide .
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Biology: : In biological research, ethyl chloroacetate is used to study enzyme mechanisms and as a substrate in enzymatic reactions. It is also utilized in the synthesis of biologically active molecules.
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Medicine: : Ethyl chloroacetate is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is used in the development of drugs with various therapeutic applications.
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Industry: : In the industrial sector, ethyl chloroacetate is used in the production of pesticides, herbicides, and other agrochemicals. It is also employed as a solvent in various chemical processes .
Mechanism of Action
The mechanism of action of ethyl chloroacetate involves its reactivity as an alkylating agent. The chlorine atom in the molecule is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in organic synthesis, where it can introduce the chloroacetate moiety into target molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which ethyl chloroacetate is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights compounds with functional or positional similarities to 2-chloranylbutanoate. Below is a detailed comparison based on substituent position, nomenclature, and structural analogs:
Table 1: Comparison of Chlorinated Aromatic Amines (Chloroanilines)
Key Observations :
- Positional Isomerism: The chloroaniline isomers demonstrate how chlorine substitution at ortho, meta, or para positions on the benzene ring significantly alters reactivity and applications. For this compound, the chlorine at the second carbon of the aliphatic chain may similarly influence steric and electronic properties compared to other chlorinated carboxylates.
- Reactivity: Chloroanilines undergo electrophilic substitution reactions, while this compound (as a chlorinated ester) may participate in nucleophilic acyl substitutions or elimination reactions due to the electron-withdrawing chlorine atom .
Table 2: Comparison with Methyl Aminobutanoate Hydrochlorides
Key Observations :
- However, the chlorine in this compound may enhance electrophilicity compared to amine derivatives.
- Stereochemistry: Chiral centers in methyl 2-aminobutanoate hydrochlorides (e.g., R/S isomers) highlight the importance of stereochemical considerations for this compound in drug design or catalysis .
Research Findings and Data Gaps
Synthetic Pathways: While methyl aminobutanoate hydrochlorides are synthesized via esterification of amino acids followed by HCl treatment , this compound might be prepared through chlorination of butanoate esters using reagents like SOCl₂ or PCl₃.
Toxicity and Handling: Chloroanilines exhibit moderate toxicity (e.g., 2-chloroaniline has a reported exposure limit of 78797 µg/kg ), suggesting that this compound may require similar safety protocols for handling.
Stability: Chlorinated aliphatic esters (e.g., ethyl chloroacetate) are prone to hydrolysis; thus, this compound likely degrades in aqueous environments, necessitating anhydrous storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
